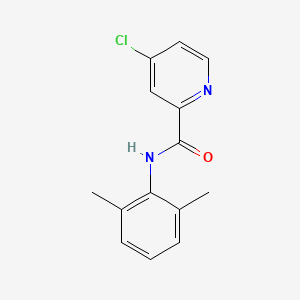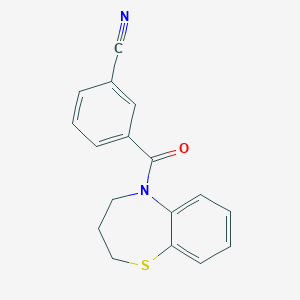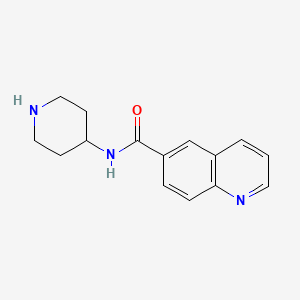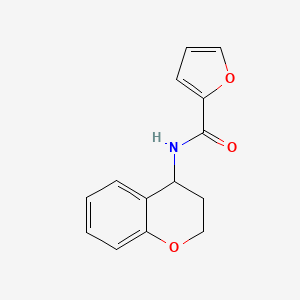
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC7 inhibitor, is a small molecule that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in cancer treatment. In
Mechanism of Action
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase is a critical regulator of DNA replication in cancer cells. It phosphorylates key proteins involved in DNA replication, such as MCM2-7, which is essential for the initiation of DNA replication. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to a decrease in the phosphorylation of MCM2-7, which results in the inhibition of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide have been extensively studied. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and ultimately, induce cell death. In addition, it has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase. This compound has been shown to selectively inhibit 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide. One direction is to explore its potential use in combination therapy with other cancer drugs. Another direction is to study its efficacy in animal models of cancer. In addition, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Conclusion
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a promising candidate for cancer treatment. Its specificity for 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase and low toxicity profile make it an attractive option for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide in cancer treatment.
Synthesis Methods
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2,6-dimethylpyridine-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylphenylamine to form the amide. Finally, the amide is chlorinated using phosphorus oxychloride to produce the final product. The yield of this synthesis method is approximately 50%.
Scientific Research Applications
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase, which is essential for DNA replication in cancer cells. Inhibition of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide kinase leads to cell cycle arrest and ultimately, cell death. This compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth.
properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-3-5-10(2)13(9)17-14(18)12-8-11(15)6-7-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSQLLJGALGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)


![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)



